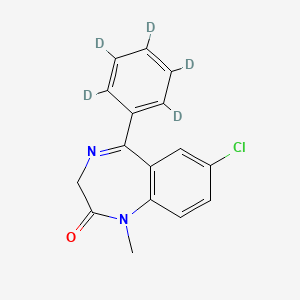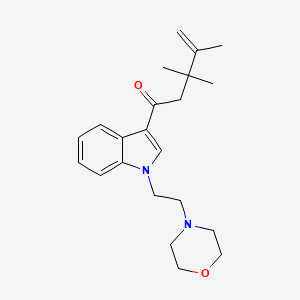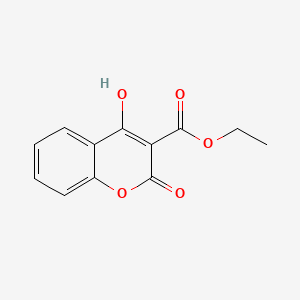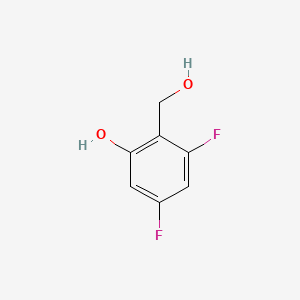
地西泮-d5
概述
描述
Diazepam-d5 (CRM) is a deuterium-labeled analog of diazepam, a well-known benzodiazepine. It is primarily used as a certified reference material for the quantification of diazepam in various analytical applications, including gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). Diazepam itself is widely recognized for its anxiolytic, anticonvulsant, sedative, muscle relaxant, and amnesic properties .
科学研究应用
Diazepam-d5 is extensively used in scientific research due to its stable isotopic labeling. Some key applications include:
Chemistry: Used as an internal standard in analytical chemistry for the quantification of diazepam in biological samples.
Biology: Employed in pharmacokinetic studies to trace the metabolism and distribution of diazepam in biological systems.
Medicine: Utilized in clinical toxicology to monitor diazepam levels in patients undergoing treatment.
Industry: Applied in forensic toxicology for the detection and quantification of diazepam in forensic samples
作用机制
Diazepam-d5, like diazepam, exerts its effects by enhancing the activity of gamma-aminobutyric acid (GABA), an inhibitory neurotransmitter in the central nervous system. Diazepam binds to the benzodiazepine site on the GABA-A receptor, increasing the receptor’s affinity for GABA. This results in increased chloride ion influx, leading to hyperpolarization of the neuron and inhibition of neuronal firing. The molecular targets include the GABA-A receptors located in various regions of the brain and spinal cord .
Similar Compounds:
Nordiazepam-d5: A deuterated analog of nordiazepam, a major metabolite of diazepam.
Oxazepam-d5: A deuterated analog of oxazepam, another metabolite of diazepam.
Temazepam-d5: A deuterated analog of temazepam, also a metabolite of diazepam.
Comparison: Diazepam-d5 is unique due to its specific labeling with deuterium, which allows for precise quantification in analytical applications. Compared to its metabolites, diazepam-d5 has a broader range of pharmacological effects, including anxiolytic, anticonvulsant, and muscle relaxant properties. The deuterium labeling also provides an advantage in distinguishing it from non-labeled compounds in complex biological matrices .
安全和危害
未来方向
生化分析
Biochemical Properties
Diazepam-d5, like Diazepam, interacts with GABA (gamma-aminobutyric acid) receptors in the brain . It enhances the inhibitory effects of GABA, leading to sedative, muscle relaxant, anticonvulsant, and anxiolytic properties .
Cellular Effects
Diazepam-d5 influences cell function by modulating the activity of GABA receptors . This modulation affects various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of Diazepam-d5 involves its binding to GABA receptors, specifically the GABA_A subtype . This binding enhances the inhibitory effects of GABA, leading to a decrease in neuronal excitability .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Diazepam-d5 have been observed over time. A study found that both Diazepam-d5 and its main metabolites in urine were detectable for at least 15 days .
Dosage Effects in Animal Models
The effects of Diazepam-d5 vary with different dosages in animal models . At lower doses, it exhibits anxiolytic effects, while at higher doses, it can lead to sedation .
Metabolic Pathways
Diazepam-d5 is involved in several metabolic pathways. It is metabolized in the liver, primarily by the cytochrome P450 enzyme system, into active metabolites including nordiazepam, oxazepam, and temazepam .
Transport and Distribution
Diazepam-d5 is distributed within cells and tissues after absorption. It is highly lipophilic, allowing it to cross cell membranes easily and distribute throughout the body .
Subcellular Localization
The subcellular localization of Diazepam-d5 is primarily at the GABA receptors, which are located in the cell membrane . Its activity is modulated by its binding to these receptors .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Diazepam-d5 involves the incorporation of deuterium atoms into the diazepam molecule. One common method starts with the methylation of 7-chloro-1,3-dihydro-1-methyl-5-phenyl-2H-1,4-benzodiazepin-2-one using deuterated methyl iodide. The reaction typically occurs in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: Industrial production of Diazepam-d5 follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and isotopic enrichment of the final product. The use of high-purity deuterated reagents and solvents is crucial to achieve the desired isotopic labeling.
化学反应分析
Types of Reactions: Diazepam-d5 undergoes various chemical reactions similar to its non-labeled counterpart. These include:
Oxidation: Diazepam-d5 can be oxidized to form nordiazepam-d5, a major metabolite.
Reduction: Reduction reactions can convert diazepam-d5 to its corresponding amine derivatives.
Substitution: Diazepam-d5 can undergo nucleophilic substitution reactions, particularly at the 7-chloro position.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Nordiazepam-d5
Reduction: Amino derivatives of diazepam-d5
Substitution: Various substituted diazepam-d5 derivatives depending on the nucleophile used.
属性
IUPAC Name |
7-chloro-1-methyl-5-(2,3,4,5,6-pentadeuteriophenyl)-3H-1,4-benzodiazepin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O/c1-19-14-8-7-12(17)9-13(14)16(18-10-15(19)20)11-5-3-2-4-6-11/h2-9H,10H2,1H3/i2D,3D,4D,5D,6D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAOVKJBEBIDNHE-VIQYUKPQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CN=C(C2=C1C=CC(=C2)Cl)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C2=NCC(=O)N(C3=C2C=C(C=C3)Cl)C)[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60670081 | |
| Record name | 7-Chloro-1-methyl-5-(~2~H_5_)phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60670081 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
65854-76-4 | |
| Record name | 7-Chloro-1-methyl-5-(~2~H_5_)phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60670081 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diazepam-d5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details










Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details










Synthesis routes and methods V
Procedure details








Q & A
A: Across the provided studies, diazepam-d5 consistently serves as an internal standard (IS) in analytical techniques, particularly gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS/MS). [, , , , , , , , , , ] This application stems from its structural similarity to the target analytes (various benzodiazepines and other drugs) and its distinct mass difference due to deuterium substitution, allowing for accurate quantification in complex biological matrices.
A: Using diazepam-d5 compensates for potential variations during sample preparation and analysis. [, , ] These variations can arise from factors like analyte loss during extraction, fluctuations in instrument response, or matrix effects. Since diazepam-d5 exhibits similar chemical behavior to the target analytes but possesses a different mass, it is affected equally by these variations. By comparing the signal ratios of the analyte and diazepam-d5, researchers can achieve more reliable and accurate quantification.
A: Diazepam-d5 plays a crucial role in diverse research fields. In forensic toxicology, it helps document drug-facilitated crimes by enabling the detection of drugs like bromazepam and tetrazepam in hair samples, even weeks after a single exposure. [, ] In therapeutic drug monitoring, it aids in determining adherence to statin therapy by quantifying statin levels in blood plasma. [] Additionally, diazepam-d5 has been employed in studies investigating the deposition of clonazepam and its metabolites in hair after a single dose. []
A: Hair and nail samples offer a wider window of detection compared to traditional biological matrices like blood or urine. [, , ] They can provide insights into drug use patterns over extended periods. Diazepam-d5, with its application in GC-MS and LC-MS/MS, allows for the sensitive and specific detection of drugs and their metabolites in these keratinous matrices, enhancing the reliability of the analysis.
A: Matrix effects refer to the influence of co-extracted components from the biological sample that can interfere with the ionization and detection of target analytes during GC-MS analysis. [] This interference can lead to either suppression or enhancement of the analyte signal, compromising the accuracy of quantification. Diazepam-d5, as an internal standard, helps mitigate these effects by providing a reference point for signal correction.
ANone: Method validation is essential to ensure the reliability and accuracy of analytical results. Key parameters include:
- Selectivity: The ability to distinguish the analyte from other components in the matrix. [, ]
- Linearity: A linear relationship between analyte concentration and instrument response over a defined range. [, ]
- Accuracy and Precision: The closeness of measured values to the true value and the degree of agreement among replicate measurements, respectively. [, ]
- Recovery: The efficiency of extracting the analyte from the matrix. [, ]
- Limits of Detection (LOD) and Quantification (LOQ): The lowest concentrations at which the analyte can be reliably detected and quantified. [, , ]
A: Benzodiazepines often pose analytical challenges due to their diverse chemical structures, potential for metabolism into active metabolites, and low concentrations in biological samples. [, , , , ] Diazepam-d5, as an internal standard, aids in overcoming these challenges by providing a consistent reference point for quantification, improving the accuracy and reliability of the analysis.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Oxireno[f]isoquinoline,1a,2,3,7b-tetrahydro-(9CI)](/img/no-structure.png)




![[R,(-)]-2-Hydroxy-3-pentenenitrile](/img/structure/B593341.png)

![Theophylline, [8-3H]](/img/structure/B593345.png)

![Furo[3,4-f][1,3]benzoxazole](/img/structure/B593347.png)
![N-[[1-(5-hydroxypentyl)-1H-indazol-3-yl]carbonyl]-L-valine,methylester](/img/structure/B593350.png)